synthesis and characterization of triethylsilylmethanol
synthesis and characterization of triethylsilylmethanol
An In-Depth Technical Guide to the Synthesis and Characterization of Triethylsilylmethanol
For the Modern Researcher and Drug Development Professional
Introduction
Triethylsilylmethanol ((C₂H₅)₃SiCH₂OH), a sterically hindered primary alcohol, is a valuable organosilicon compound in contemporary organic synthesis. Its unique structural and electronic properties, imparted by the triethylsilyl group, make it a useful building block and intermediate. The silicon atom influences the reactivity of the adjacent hydroxymethyl group, and the ethyl substituents provide a moderate lipophilic character. This guide offers a comprehensive overview of the synthesis and detailed characterization of triethylsilylmethanol, providing both theoretical understanding and practical, field-proven protocols for its preparation and analysis.
Synthetic Methodologies: A Tale of Two Pathways
The synthesis of triethylsilylmethanol can be approached through two primary, reliable routes: the nucleophilic addition of a Grignard reagent to formaldehyde and the reduction of a corresponding triethylsilyl-substituted carboxylic acid derivative. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Grignard Reaction: Building the Carbon-Silicon Bond
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation. In this context, it is adapted to form a carbon-silicon bond, followed by the introduction of the hydroxymethyl group. The synthesis begins with the formation of a triethylsilyl Grignard reagent, triethylsilylmagnesium chloride, from triethylsilyl chloride and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, triethylsilylmethanol.[1][2][3]
The causality behind this experimental choice lies in its efficiency and the high yield often associated with Grignard reactions. The polarization of the magnesium-silicon bond in the Grignard reagent makes the silicon atom nucleophilic, which is not its typical reactivity profile. This "umpolung" is key to the success of this synthetic strategy. Care must be taken to ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[4]
Reduction of a Triethylsilyl Carboxylate: A Functional Group Transformation
An alternative strategy involves the reduction of a pre-formed triethylsilyl-substituted carbonyl compound, such as an ester (e.g., ethyl triethylsilylacetate). Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation.[5][6][7] The hydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This process occurs twice: the first addition leads to an aldehyde intermediate which is immediately reduced further to the primary alcohol.[7][8]
This method is advantageous when the corresponding silyl-substituted ester is readily available. The use of a powerful reducing agent like LiAlH₄ necessitates careful handling and an anhydrous reaction environment, as it reacts violently with water. The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Detailed Experimental Protocol: Grignard Synthesis of Triethylsilylmethanol
This protocol is adapted from a reliable procedure for the synthesis of the analogous trimethylsilylmethanol and is expected to provide good yields of the target compound.[4]
Materials and Reagents:
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Magnesium turnings
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Iodine crystal (as an initiator)
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Anhydrous diethyl ether
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Triethylsilyl chloride
-
Paraformaldehyde
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Hydrochloric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Sodium metal (for drying solvent)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of triethylsilyl chloride in anhydrous diethyl ether.
-
Add a small portion of the triethylsilyl chloride solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining triethylsilyl chloride solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate flask, thoroughly dry paraformaldehyde under vacuum.
-
Suspend the dried paraformaldehyde in anhydrous diethyl ether and cool the mixture in an ice bath.
-
Slowly add the prepared triethylsilylmagnesium chloride solution to the paraformaldehyde suspension via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude triethylsilylmethanol can be purified by fractional distillation under reduced pressure.
-
Comprehensive Characterization
A thorough characterization of the synthesized triethylsilylmethanol is crucial to confirm its identity and purity. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum of triethylsilylmethanol is expected to show four distinct signals. The methylene protons adjacent to the hydroxyl group will appear as a singlet. The ethyl groups on the silicon will give rise to a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. For the analogous trimethylsilylmethanol, the methylene protons appear around 3.35 ppm and the methyl protons on silicon appear around 0.06 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum will show three signals corresponding to the three non-equivalent carbon atoms: the hydroxymethyl carbon, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups. The carbon attached to the oxygen will be the most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The IR spectrum of triethylsilylmethanol will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[10] Other key signals will include C-H stretching vibrations around 2875-2960 cm⁻¹ and Si-C bond vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of triethylsilylmethanol is available in the PubChem database.[11] The molecular ion peak (M⁺) is expected at m/z = 146. A prominent peak is often observed at M-15 (loss of a methyl group) or M-29 (loss of an ethyl group). A significant fragment at m/z = 75 is also reported, which corresponds to [(C₂H₅)₂SiH]⁺.
Data Summary
The physical and spectroscopic data for triethylsilylmethanol are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈OSi | [11] |
| Molecular Weight | 146.30 g/mol | [11] |
| Boiling Point | 190.7 °C at 760 mmHg | |
| Density | 0.825 g/cm³ | |
| Refractive Index | 1.418 |
| Spectroscopic Data | Expected/Observed Values |
| ¹H NMR (ppm) | ~3.4 (s, 2H, Si-CH₂-O), ~1.5 (s, 1H, OH), ~0.9 (q, 6H, Si-CH₂), ~0.6 (t, 9H, CH₃) |
| ¹³C NMR (ppm) | ~60 (Si-CH₂-O), ~7 (Si-CH₂), ~3 (CH₃) |
| IR (cm⁻¹) | 3200-3600 (broad, O-H stretch), 2875-2960 (C-H stretch) |
| Mass Spec (m/z) | 146 (M⁺), 117 (M-29), 75 |
Conclusion
Triethylsilylmethanol is a versatile reagent whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The choice of synthetic route, whether through a Grignard reaction or the reduction of a carboxylate, can be tailored to the specific needs and available resources of the researcher. A thorough characterization using NMR, IR, and mass spectrometry is essential to confirm the identity and purity of the final product. This guide provides the necessary framework for the successful synthesis and analysis of this important organosilicon compound.
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